2-((4-chlorobenzyl)thio)-N,3-diisobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Description
This compound is a quinazoline-4(3H)-one derivative featuring a (4-chlorobenzyl)thio substituent at position 2, diisobutyl groups at the N and position 3, and a carboxamide at position 6. Quinazoline derivatives are pharmacologically significant due to their roles as kinase inhibitors, enzyme modulators, and anticancer agents.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-N,3-bis(2-methylpropyl)-4-oxoquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClN3O2S/c1-15(2)12-26-22(29)18-7-10-20-21(11-18)27-24(28(23(20)30)13-16(3)4)31-14-17-5-8-19(25)9-6-17/h5-11,15-16H,12-14H2,1-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFYDBMEHFPSMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)Cl)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((4-chlorobenzyl)thio)-N,3-diisobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article reviews the synthesis, biological activity, and research findings related to this compound.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 458.0 g/mol. The compound features a quinazoline core structure which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including thioether formation and subsequent modifications to the quinazoline scaffold. While specific synthetic routes for this exact compound are not detailed in the literature, similar quinazoline derivatives have been synthesized using methods involving the reaction of substituted benzyl halides with thio compounds followed by cyclization reactions .
Anticancer Activity
Several studies have investigated the anticancer properties of quinazoline derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines such as A549 (lung adenocarcinoma), MCF-7 (breast cancer), and HT-29 (colorectal cancer) . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Table 1: Cytotoxicity of Quinazoline Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 10 | Apoptosis induction |
| Compound B | MCF-7 | 15 | Cell cycle arrest |
| Compound C | HT-29 | 20 | DNA synthesis inhibition |
Mechanistic Studies
Flow cytometric analysis has been utilized to elucidate the apoptotic pathways activated by these compounds. For example, studies show that certain derivatives can trigger mitochondrial pathways leading to caspase activation . Additionally, some compounds have been reported to inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt pathway.
Case Studies
In a notable study focusing on similar quinazoline derivatives, researchers synthesized a series of compounds and evaluated their anticancer activity using the MTT assay. The results indicated that modifications on the benzyl ring significantly influenced cytotoxicity and selectivity towards cancer cells compared to normal cells .
Case Study Summary:
- Objective: Evaluate anticancer activity.
- Method: MTT assay on various cancer cell lines.
- Findings: Significant cytotoxicity observed; structure-activity relationship established.
Scientific Research Applications
Biological Activities
-
Anticancer Properties :
- Quinazoline derivatives have been extensively studied for their anticancer potential. Research indicates that modifications in the quinazoline structure can enhance its efficacy against various cancer cell lines. The presence of the chlorobenzyl group may contribute to improved binding affinity to cancer-related targets, potentially leading to apoptosis in cancer cells .
- Antimicrobial Effects :
- Anti-inflammatory Activity :
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the quinazoline core followed by thiolation and amide coupling. Understanding the SAR is crucial for optimizing its biological activity:
| Modification | Effect on Activity |
|---|---|
| Chlorobenzyl substitution | Increased lipophilicity and potential target binding |
| Diisobutyl group | Enhanced solubility and bioavailability |
| Thioether linkage | Improved interaction with biological targets |
Case Studies
- Cancer Cell Line Studies :
- Antimicrobial Testing :
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Functional Group Modifications
Quinazoline Analogs
- Compound 24 () : 2-((4-Chlorobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid
- Key Differences : Lacks the N,3-diisobutyl groups and has a carboxylic acid at position 7 instead of a carboxamide.
- Properties : Melting point >310°C (decomposition), synthesized via reaction with 4-chlorobenzyl bromide (91% yield). NMR data (DMSO-d6) shows aromatic protons and a characteristic singlet for the CH2 group of the 4-chlorobenzyl moiety .
- Biological Relevance : Reported as a soluble epoxide hydrolase (sEH) inhibitor, suggesting the quinazoline scaffold’s utility in enzyme targeting.
Thiadiazole Analogs
- Compound 5j (): N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide Core Structure: 1,3,4-Thiadiazole instead of quinazoline. Properties: 82% yield, melting point 138–140°C. Features a phenoxyacetamide side chain, which may influence pharmacokinetics differently compared to the quinazoline’s planar structure .
Compound 2c () : 5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-amine
- Properties : 76% yield, melting point 159–161°C. Simpler structure with an amine group, highlighting the role of the (4-chlorobenzyl)thio substituent across diverse cores .
Q & A
Basic Research Questions
Q. What experimental design principles should be prioritized for optimizing the synthesis of this compound?
- Methodological Answer : Employ statistical design of experiments (DoE) to identify critical reaction parameters (e.g., temperature, solvent polarity, catalyst loading). Use factorial designs to screen variables and response surface methodology (RSM) for optimization. For example, highlights the use of DoE to minimize trial-and-error approaches in chemical processes, ensuring reproducibility and scalability .
Q. How can researchers reliably characterize the compound’s purity and structural integrity?
- Methodological Answer : Combine analytical techniques such as:
- HPLC-MS for purity assessment and mass confirmation.
- NMR (¹H, ¹³C, and DEPT) to verify substitution patterns and stereochemistry.
- X-ray crystallography (if crystalline) for absolute configuration determination.
- Cross-validate results with computational simulations (e.g., IR spectra prediction via DFT). demonstrates the integration of experimental and computational validation for structural elucidation .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Prioritize target-specific assays (e.g., kinase inhibition, receptor binding) based on the compound’s structural analogs. Use dose-response curves (IC₅₀/EC₅₀ determination) and include positive/negative controls. emphasizes standardized protocols in chemical biology for reproducibility, such as enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization .
Advanced Research Questions
Q. How can mechanistic insights into the compound’s reactivity or bioactivity be systematically investigated?
- Methodological Answer :
- Kinetic studies : Monitor reaction intermediates via stopped-flow spectroscopy or time-resolved MS.
- Computational modeling : Use density functional theory (DFT) to explore transition states or molecular docking for target interactions ( highlights ICReDD’s approach to integrating quantum chemistry with experimental data) .
- Isotopic labeling : Track metabolic pathways using ¹⁴C or ³H isotopes (refer to isotopic methods in ) .
Q. How should researchers address contradictory data in solubility versus bioactivity profiles?
- Methodological Answer :
- Orthogonal validation : Replicate assays under varied conditions (e.g., pH, co-solvents) to isolate confounding factors.
- Solubility enhancement : Test formulations with cyclodextrins or lipid-based carriers ( references membrane and separation technologies for solubility optimization) .
- Meta-analysis : Apply comparative frameworks ( ) to reconcile discrepancies across studies .
Q. What strategies are recommended for structure-activity relationship (SAR) studies of derivatives?
- Methodological Answer :
- Fragment-based design : Synthesize analogs with systematic substitutions (e.g., halogens, alkyl chains) at the 4-chlorobenzyl or diisobutyl positions.
- High-throughput screening (HTS) : Use automated platforms to evaluate libraries of derivatives.
- Data-driven SAR : Apply multivariate analysis (e.g., PCA, PLS) to correlate structural features with activity ( advocates statistical rigor in SAR analysis) .
Q. How can researchers design stability studies under varying environmental conditions?
- Methodological Answer :
- Forced degradation : Expose the compound to heat, light, and humidity, monitoring degradation products via LC-MS.
- Accelerated stability testing : Use Arrhenius kinetics to predict shelf-life. Reference ’s handling guidelines for humidity-sensitive compounds (e.g., dry storage in sealed containers) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
